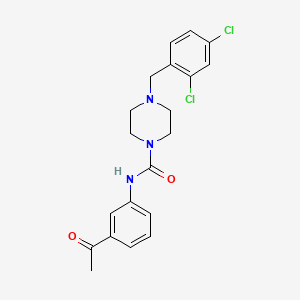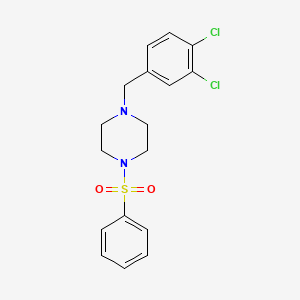![molecular formula C16H15FN2O4S2 B4280809 2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4280809.png)
2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Descripción general
Descripción
2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound that features a unique combination of functional groups, including an aminocarbonyl group, a fluorophenyl group, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienyl intermediate: This step involves the reaction of a thienyl precursor with appropriate reagents to introduce the aminocarbonyl and fluorophenyl groups.
Coupling reaction: The intermediate is then coupled with a suitable oxoethylthio compound under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-[(2-{[3-(AMINOCARBONYL)-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID can be compared with other compounds that have similar functional groups:
[(2-{[3-(aminocarbonyl)-4-(4-chlorophenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
[(2-{[3-(aminocarbonyl)-4-(4-bromophenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid: The presence of a bromophenyl group can lead to different chemical and biological properties compared to the fluorophenyl analog.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
2-[2-[[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S2/c1-8-13(9-2-4-10(17)5-3-9)14(15(18)23)16(25-8)19-11(20)6-24-7-12(21)22/h2-5H,6-7H2,1H3,(H2,18,23)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQMVQBARQETQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CSCC(=O)O)C(=O)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B4280761.png)
![2,2,3,3,4,4,4-heptafluoro-N-{4-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4280769.png)
![1-ethyl-5-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4280782.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4280788.png)


![N'-bicyclo[2.2.1]hept-2-ylidene-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4280797.png)
![2-[(2-OXO-2-{[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}ETHYL)SULFANYL]ACETIC ACID](/img/structure/B4280816.png)
![2-cyano-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4280826.png)
![2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID](/img/structure/B4280829.png)

